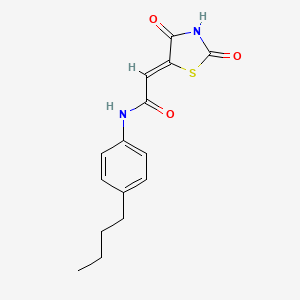
(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide: is an organic compound characterized by its unique chemical structure, which includes a thiazolidine ring and a butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through a cyclization reaction involving a thiol and an amine.
Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, where a butylphenyl halide reacts with the thiazolidine intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and purity.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The butylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazolidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used to study biochemical pathways involving thiazolidine derivatives.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
作用机制
The mechanism of action of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and modulating biochemical pathways. The thiazolidine ring plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (Z)-N-(4-methylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- (Z)-N-(4-ethylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- (Z)-N-(4-propylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
Uniqueness
- Structural Differences : The presence of the butyl group in (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide distinguishes it from its methyl, ethyl, and propyl analogs.
- Biological Activity : The butyl group may confer unique biological properties, making it more effective in certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2Z)-N-(4-butylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-4-10-5-7-11(8-6-10)16-13(18)9-12-14(19)17-15(20)21-12/h5-9H,2-4H2,1H3,(H,16,18)(H,17,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFWXQOWTVZCE-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)
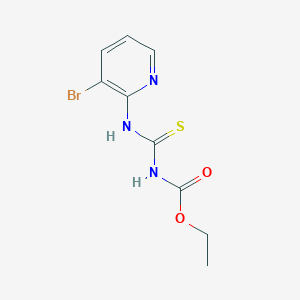

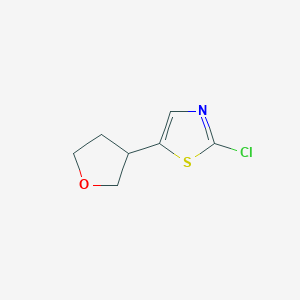
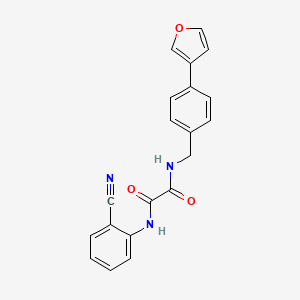
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)
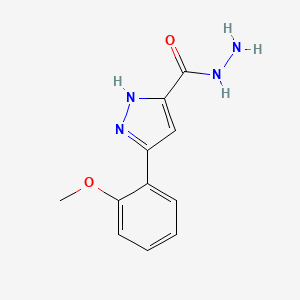
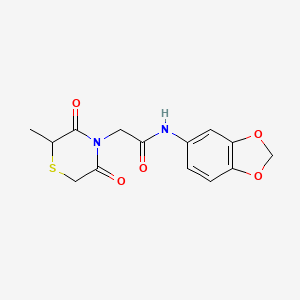
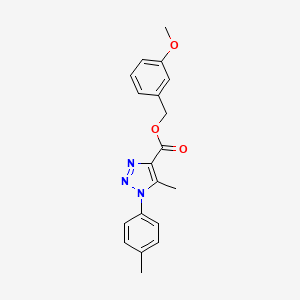
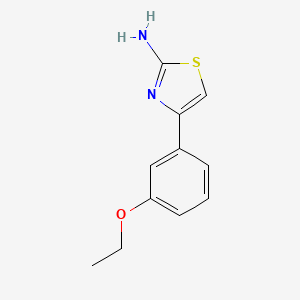
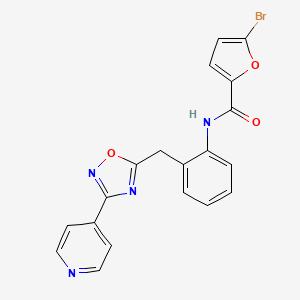
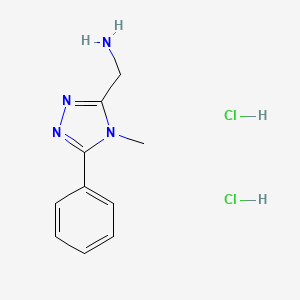
![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)
![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)
